5-Iodo-2-oxo-1,2-dihydropyridine-3-carbaldehyde
Description
5-Iodo-2-oxo-1,2-dihydropyridine-3-carbaldehyde is a halogenated pyridine derivative characterized by an iodine atom at the 5-position, a ketone group at the 2-position, and an aldehyde group at the 3-position of the pyridine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive aldehyde and iodine substituents. The iodine atom enhances its utility in cross-coupling reactions (e.g., Suzuki or Heck reactions), while the aldehyde group enables condensation reactions for forming Schiff bases or heterocyclic derivatives .
Properties
IUPAC Name |
5-iodo-2-oxo-1H-pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4INO2/c7-5-1-4(3-9)6(10)8-2-5/h1-3H,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQGRWGTOMJTLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1I)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-oxo-1,2-dihydropyridine-3-carbaldehyde typically involves the iodination of 2-oxo-1,2-dihydropyridine-3-carbaldehyde. One common method includes the reaction of 2-oxo-1,2-dihydropyridine-3-carbaldehyde with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or ethanol under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-2-oxo-1,2-dihydropyridine-3-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, acetonitrile), and catalysts (palladium, copper).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Major Products
Substitution: Various substituted pyridine derivatives.
Oxidation: 5-Iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid.
Reduction: 5-Iodo-2-oxo-1,2-dihydropyridine-3-methanol.
Scientific Research Applications
5-Iodo-2-oxo-1,2-dihydropyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Iodo-2-oxo-1,2-dihydropyridine-3-carbaldehyde is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The iodine atom and carbonyl groups may play a role in binding to these targets, leading to modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
The structural and functional similarities of 5-Iodo-2-oxo-1,2-dihydropyridine-3-carbaldehyde to other halogenated pyridine derivatives are outlined below. Key differences in physicochemical properties, reactivity, and applications are highlighted.
Halogen-Substituted Analogs
Table 1: Comparison of Halogenated Pyridine Derivatives
Key Observations:
- Reactivity: The iodine substituent enhances leaving-group capability, making 5-iodo derivatives more reactive in nucleophilic substitutions than fluoro or chloro analogs. The aldehyde group further broadens reactivity for condensations .
- Synthetic Yield: The synthesis of methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate achieved only 15% yield , whereas 5-fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde was synthesized with a 42% yield , reflecting challenges in iodination steps.
- Applications: Fluorinated derivatives are commonly used in drug discovery due to fluorine’s metabolic stability, while iodo derivatives are preferred for catalytic cross-coupling in complex molecule synthesis .
Functional Group Variants
Table 2: Comparison with Carboxylic Acid and Ester Derivatives
Key Observations:
- Physical Properties: The carboxylic acid derivative (Table 2) exhibits a high melting point (287–289 °C) due to strong hydrogen bonding and crystallinity, unlike the aldehyde or ester variants .
- Reactivity: Carboxylic acids are less reactive in cross-coupling but serve as precursors for amides or salts. Esters balance reactivity and stability for industrial-scale synthesis .
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